Technical Guide: Stability Profile and Storage Protocols for Z-Dab(Fmoc)-OH
Technical Guide: Stability Profile and Storage Protocols for Z-Dab(Fmoc)-OH
Executive Summary
Z-Dab(Fmoc)-OH (CAS: 151132-82-0) is a specialized orthogonal building block used primarily in peptide synthesis requiring distinct deprotection strategies for the
However, the diaminobutyric acid (Dab) backbone presents a unique stability challenge: it is structurally predisposed to intramolecular cyclization (lactamization) to form pyrrolidin-2-one derivatives if protecting group integrity is compromised.[1] This guide details the physicochemical stability of Z-Dab(Fmoc)-OH, defining the precise environmental controls required to prevent spontaneous deprotection and subsequent degradation.[1]
Molecular Architecture & Physicochemical Properties[1][2][3]
Understanding the molecule's specific vulnerabilities requires analyzing its three functional domains: the
| Property | Specification |
| Chemical Name | |
| CAS Number | 151132-82-0 |
| Molecular Formula | |
| Molecular Weight | 474.51 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM, MeOH |
| Melting Point | 115–120 °C (Decomposition often observed >130 °C) |
Orthogonal Protection Logic
-
-Amine (Z/Cbz Group): Stable to TFA (trifluoroacetic acid) and mild bases.[1] Cleaved only by catalytic hydrogenolysis (
) or strong acids (HBr/AcOH, HF).[1] This provides a "permanent" anchor during standard Fmoc or Boc synthesis cycles.[1] - -Amine (Fmoc Group): Stable to acid.[1] Cleaved by secondary amines (piperidine, diethylamine, DBU).[1] This allows for selective side-chain manipulation (e.g., branching, cyclization) while the backbone remains protected.
Stability Mechanisms & Degradation Risks
The storage stability of Z-Dab(Fmoc)-OH is dictated by the "Weakest Link" theory.[1] While the Z-group is robust, the Fmoc group and the Dab backbone drive the degradation profile.
The Lactamization Threat
The most critical risk for Dab derivatives is
Mechanism:
-
Trigger: Base contamination (amine vapors) removes the
-Fmoc group.[1] -
Attack: The now-free
-amine ( ) performs a nucleophilic attack on the -carbonyl carbon.[1] -
Result: Irreversible formation of a Z-protected pyrrolidinone species, rendering the reagent useless for peptide coupling.
Hydrolytic Cleavage
The Fmoc carbamate linkage is susceptible to slow hydrolysis in the presence of moisture, particularly if the pH drifts basic. This generates the free amine, which then catalyzes further degradation (autocatalysis).[1]
Visualization of Degradation Pathways
Figure 1: Degradation cascade showing the critical pathway from base exposure to irreversible lactam formation.[1]
Storage & Handling Protocols
To ensure reagent integrity over 12–24 months, the following "Cold-Dry-Dark" protocol is mandatory.
Environmental Conditions[1]
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20 °C ( | Slows kinetic rate of spontaneous hydrolysis and decarboxylation.[1] |
| Atmosphere | Argon or | Displaces oxygen and humidity.[1] Prevents oxidative degradation of the Z-group benzyl ring (rare but possible).[1] |
| Container | Amber Glass | Blocks UV light.[1] While Fmoc is relatively stable to light, amber glass prevents general photochemical activation of trace impurities. |
| Desiccation | Silica/Drierite | Essential.[1] Water acts as a nucleophile for carbamate hydrolysis.[1] |
Handling "Best Practices"
-
Equilibration: Allow the bottle to warm to room temperature (20–25 °C) before opening. Opening a cold bottle condenses atmospheric moisture onto the powder, initiating hydrolysis.
-
Segregation: NEVER store Z-Dab(Fmoc)-OH in the same secondary container or refrigerator shelf as volatile amines (Piperidine, DIPEA, DBU). Cross-contamination via vapor is a primary cause of Fmoc loss.[1]
-
Aliquotting: If the reagent is used frequently, aliquot into single-use vials under inert gas to avoid repeated freeze-thaw cycles.
Quality Control & Re-Validation
Before using Z-Dab(Fmoc)-OH in critical synthesis steps (e.g., GMP production or long solid-phase sequences), validate purity using this workflow.
QC Specifications
-
HPLC Purity:
98.0%.[1][2] Look for a "front" peak indicating free amine or lactam.[1] -
Enantiomeric Purity:
99.5% L-isomer.[1] (Racemization is low during storage but possible during activation).[1] -
Appearance: White powder.[1][3] Yellowing indicates Fmoc cleavage (release of dibenzofulvene).[1]
QC Decision Tree
Figure 2: Quality control decision matrix for validating Z-Dab(Fmoc)-OH prior to synthesis.
Solubility & Solution Stability
In SPPS, the reagent must be dissolved prior to coupling.
-
Preferred Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]
-
Concentration: Typically 0.1 M to 0.5 M.[1]
-
Solution Stability:
-
Neutral DMF: Stable for 24–48 hours at room temperature.
-
Activated (with DIPEA/HATU):Use immediately. Once activated, the risk of
-lactamization increases exponentially if the -protection is even slightly compromised or if the activation is prolonged. -
Avoid: Dissolving in MeOH or water (poor solubility and hydrolysis risk).[1]
-
References
-
Domalaon, R., et al. (2014).[1] "Structure-activity relationships in ultrashort cationic lipopeptides: the effects of amino acid ring constraint (Dab vs Orn vs Lys)." Amino Acids.[1][4][5][6] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Stability of Cbz (Z) and Fmoc Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary: Diaminobutyric Acid Derivatives. National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. Fmoc-Dab(Ac)-OH | C21H22N2O5 | CID 154776156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. FMOC-DAB(Z)-OH CAS#: 252049-08-4 [m.chemicalbook.com]
- 4. Understanding Diaminobutyric Acid: A Unique Amino Acid - Oreate AI Blog [oreateai.com]
- 5. peptide.com [peptide.com]
- 6. Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
